2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrate
Description
Crystallographic Analysis and X-ray Diffraction Studies
X-ray diffraction analysis provides fundamental insights into the crystalline architecture of 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrate through systematic examination of its periodic atomic arrangement. The technique operates on the fundamental principle of Bragg's law, mathematically expressed as $$ n\lambda = 2d \sin \theta $$, where the diffraction order, X-ray wavelength, lattice plane spacing, and scattering angle combine to produce characteristic diffraction patterns that reveal the three-dimensional structure of crystalline materials. The compound crystallizes in a specific space group that accommodates both the organic tetrahydroisoquinoline framework and the incorporated water molecules, creating a complex hydrogen-bonded network that stabilizes the overall crystal structure.
The crystallographic analysis reveals that the tetrahydroisoquinoline ring system adopts a specific conformation that optimizes intermolecular interactions within the crystal lattice. The aromatic ring portion maintains planarity as expected for benzene derivatives, while the saturated tetrahydropyridine ring exhibits a half-boat conformation characteristic of six-membered heterocyclic rings containing nitrogen. The molecular geometry can be described using Cremer-Pople parameters, which provide quantitative measures of ring puckering and conformational distortion from ideal geometries. These parameters are essential for understanding how the molecular shape influences crystal packing and hydration behavior.
The hydrate structure demonstrates the critical role of water molecules in stabilizing the crystal lattice through an extensive hydrogen bonding network. Each water molecule in the structure participates in multiple hydrogen bonds, forming connections with both the carboxylate oxygen atoms and the nitrogen atom of the tetrahydroisoquinoline ring system. This hydrogen bonding pattern creates a three-dimensional framework that significantly influences the thermal stability, solubility characteristics, and phase transition behavior of the compound. The water molecules occupy specific crystallographic sites that are geometrically optimized to maximize the hydrogen bonding interactions while minimizing steric conflicts with the organic framework.
The crystal packing arrangement demonstrates how individual molecules organize into repeating units that extend throughout the three-dimensional lattice. The tetrahydroisoquinoline molecules form layers that are separated by regions containing the hydration water molecules, creating alternating hydrophilic and hydrophobic domains within the crystal structure. This segregation of polar and nonpolar regions is characteristic of amphiphilic organic compounds and contributes significantly to the overall stability and properties of the hydrated crystal form.
Nuclear Magnetic Resonance Spectral Profiling
Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound through analysis of nuclear spin interactions and chemical environments. The proton nuclear magnetic resonance spectrum reveals characteristic signals that correspond to specific hydrogen atoms within the molecule, with chemical shifts that reflect the electronic environment and magnetic shielding effects experienced by each nucleus. The aromatic protons of the tetrahydroisoquinoline ring system appear as distinct multiplets in the downfield region of the spectrum, while the aliphatic protons of the tetrahydropyridine ring and the acetic acid side chain exhibit chemical shifts consistent with their saturated carbon environments.
The methoxy substituents at positions 6 and 7 of the aromatic ring produce characteristic singlet signals in the nuclear magnetic resonance spectrum, with chemical shifts that reflect the electron-donating effects of the oxygen atoms attached to the aromatic system. These methoxy groups play a crucial role in the overall electronic structure of the molecule and influence both the chemical reactivity and the intermolecular interactions that stabilize the crystal lattice. The integration ratios of these signals provide quantitative confirmation of the molecular composition and help verify the structural assignment.
The presence of hydration water in the crystal structure creates additional complexity in the nuclear magnetic resonance spectrum, as the water protons can exchange with other labile hydrogen atoms in the molecule, particularly those associated with the carboxylic acid functionality. This exchange process can lead to broadening of certain signals and may require specific experimental conditions or deuterium exchange experiments to fully resolve all spectral features. The dynamic nature of the hydrogen bonding network involving the water molecules can also influence the chemical shifts and coupling patterns observed for nearby hydrogen atoms.
Advanced nuclear magnetic resonance techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide additional structural information by revealing through-space and through-bond connectivities between different parts of the molecule. These techniques are particularly valuable for confirming the stereochemistry at the asymmetric center and for understanding the preferred conformations of the flexible side chain in solution. The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework, with chemical shifts that distinguish between aromatic, aliphatic, and carbonyl carbon atoms.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound provides crucial information about its molecular weight, elemental composition, and fragmentation behavior under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 269, corresponding to the protonated molecular ion [M+H]+ of the hydrated compound, confirming the molecular formula C₁₃H₁₉NO₅ established through other analytical methods. The high-resolution mass measurements enable precise determination of the elemental composition and help distinguish between possible isomeric structures that might have similar nominal masses but different exact masses.
The fragmentation pattern observed in the mass spectrum provides detailed insights into the structural connectivity and relative stability of different parts of the molecule. The most prominent fragmentation pathways involve loss of the acetic acid side chain, producing fragment ions that retain the tetrahydroisoquinoline core structure. The loss of water molecules from the hydrated molecular ion is also commonly observed, reflecting the relatively weak nature of the hydration interactions compared to the covalent bonds within the organic framework. These dehydration processes can occur stepwise, producing a series of fragment ions that differ by 18 mass units corresponding to individual water molecules.
The dimethoxy substituents on the aromatic ring contribute to characteristic fragmentation patterns that involve loss of methyl radicals or methoxy groups, producing fragment ions that provide confirmation of the substitution pattern on the benzene ring. The electron-donating nature of these methoxy groups also influences the overall ionization efficiency and the relative intensities of different fragment ions. The nitrogen atom in the tetrahydroisoquinoline ring can serve as a protonation site during positive-ion mass spectrometry, leading to enhanced stability of fragment ions that retain the nitrogen-containing heterocycle.
| Mass Spectral Data | Mass-to-Charge Ratio | Relative Intensity | Assignment |
|---|---|---|---|
| Molecular Ion | 269 | 100% | [M+H]+ |
| Base Peak Fragment | 251 | 85% | [M+H-H₂O]+ |
| Secondary Fragment | 207 | 45% | [M+H-H₂O-CO₂]+ |
| Tertiary Fragment | 176 | 30% | Tetrahydroisoquinoline Core |
Tandem mass spectrometry experiments provide additional structural information by subjecting selected precursor ions to collision-induced dissociation and analyzing the resulting product ions. This approach enables detailed mapping of the fragmentation pathways and provides confirmation of the structural assignments based on the observed mass differences between precursor and product ions. The fragmentation behavior under different collision energies reveals information about the relative bond strengths and preferred dissociation pathways within the molecule.
Computational Modeling of Hydration Effects
Computational modeling approaches provide theoretical insights into the hydration behavior and molecular interactions that govern the stability and properties of this compound. Density functional theory calculations enable optimization of the molecular geometry and prediction of energetic parameters associated with hydration processes, including the binding energies of individual water molecules and the cooperative effects that arise from multiple hydration sites. These calculations reveal that the carboxylate oxygen atoms serve as primary hydration sites, forming strong hydrogen bonds with water molecules that significantly stabilize the hydrated structure relative to the anhydrous form.
The computational analysis demonstrates that the hydration process involves both enthalpic and entropic contributions, with the formation of hydrogen bonds providing favorable enthalpic stabilization while the restriction of water mobility upon binding creates unfavorable entropic effects. The balance between these competing factors determines the overall thermodynamic stability of the hydrated form and influences the conditions under which hydration or dehydration processes occur. Molecular dynamics simulations provide insights into the dynamic behavior of the hydration water molecules and reveal the time scales associated with water exchange processes and hydrogen bond reorganization.
The electronic structure calculations reveal how the hydration water molecules influence the electronic properties of the tetrahydroisoquinoline framework, including changes in charge distribution, dipole moments, and polarizability. These electronic effects can influence the chemical reactivity and spectroscopic properties of the compound and may contribute to differences in biological activity between hydrated and anhydrous forms. The computational models also predict the preferred orientations and binding geometries of water molecules around the organic framework, providing theoretical support for the experimental crystallographic observations.
Advanced computational methods, including quantum mechanical calculations combined with molecular mechanics approaches, enable modeling of the entire crystal structure and prediction of bulk properties such as thermal expansion coefficients, elastic constants, and phase transition temperatures. These calculations reveal how the hydrogen bonding network involving the hydration water molecules contributes to the mechanical properties and thermal stability of the crystalline material. The computational predictions provide valuable guidance for experimental investigations and help optimize conditions for crystal growth, storage, and processing of the hydrated compound.
Properties
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.H2O/c1-17-11-5-8-3-4-14-10(7-13(15)16)9(8)6-12(11)18-2;/h5-6,10,14H,3-4,7H2,1-2H3,(H,15,16);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPUEVDEUCKEEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)CC(=O)O)OC.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369358 | |
| Record name | 1-Isoquinolineaceticacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303094-23-7 | |
| Record name | 1-Isoquinolineaceticacid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders.
Mode of Action
Thiqs, in general, are known to interact with their targets in a way that leads to a broad spectrum of biological activities.
Biological Activity
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrate is a compound derived from tetrahydroisoquinoline, a class of alkaloids known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline backbone with methoxy substituents and an acetic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 239.25 g/mol. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.
1. Anticancer Activity
Research indicates that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit notable anticancer properties. In vitro studies using the K562 cell line demonstrated that certain derivatives possess cytotoxic effects with IC50 values comparable to established chemotherapeutics like verapamil. Specifically, compounds 6e and 6h showed IC50 values of 0.66 μM and 0.65 μM respectively, suggesting potential as multidrug resistance modulators in cancer therapy .
2. Neuroprotective Effects
Tetrahydroisoquinolines are investigated for their neuroprotective properties. The compound may exert protective effects against neurodegenerative diseases by modulating cholinergic activity. Inhibition of acetylcholinesterase (AChE) has been observed in various studies, indicating that the compound could enhance cholinergic neurotransmission and potentially alleviate symptoms associated with Alzheimer's disease .
3. Anti-inflammatory Properties
The anti-inflammatory potential of tetrahydroisoquinoline derivatives has been documented. Compounds in this class have shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests that this compound may also possess anti-inflammatory activity worth exploring further .
The biological activity of this compound is attributed to several mechanisms:
- Modulation of Enzyme Activity : The compound's ability to inhibit AChE suggests a direct interaction with cholinergic pathways.
- Influence on Cellular Signaling : It may affect various signaling pathways involved in cell proliferation and apoptosis in cancer cells.
- Antioxidant Activity : Some studies indicate that tetrahydroisoquinolines possess antioxidant properties that can protect cells from oxidative stress.
Case Studies
Several studies have highlighted the biological relevance of tetrahydroisoquinoline derivatives:
- Cytotoxicity in Cancer Models : A study evaluated multiple derivatives against K562 cell lines and found significant cytotoxicity correlated with structural modifications.
- Neuroprotective Studies : Research demonstrated that compounds similar to this compound could mitigate neurotoxicity induced by beta-amyloid peptides in neuronal cultures.
Data Summary
Scientific Research Applications
Pharmacological Properties
1. Neuropharmacology:
The compound exhibits notable neuropharmacological effects. Research indicates that tetrahydroisoquinoline derivatives can influence neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating neurodegenerative diseases and mood disorders.
2. Cardiovascular Applications:
Studies have shown that derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline possess cardioprotective effects. For instance, the compound has been investigated as a "funny" current (If) channel inhibitor, which is crucial for regulating heart rate and rhythm in conditions like atrial fibrillation and stable angina .
Case Studies
Comparison with Similar Compounds
Structural Analogues
The following table summarizes critical differences between 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrate and its analogs:
Functional Comparisons
- Solubility and Bioavailability: The hydrochloride hydrate form of the target compound exhibits superior aqueous solubility compared to its ester (e.g., ethyl ester) or lipophilic analogs (e.g., diethoxy derivatives). This property makes it preferable for intravenous formulations . Conversely, the ethyl ester derivative (CAS: 14028-68-3) is more suitable for crossing lipid membranes in drug delivery .
- Pharmacological Activity: Derivatives like 2-{1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}-N-[3-(dimethylamino)propyl]acetamide (Compound 61, m/z 486) exhibit selective antagonism for orexin-1 receptors, highlighting the importance of the acetamide side chain for receptor interaction . In contrast, the unmodified acetic acid hydrate shows weaker receptor binding but serves as a scaffold for further functionalization .
Synthetic Utility :
The acetonitrile analog (CAS: 52244-06-1) is used in nucleophilic substitution reactions due to its reactive nitrile group, whereas the target compound’s carboxylic acid group enables conjugation with amines or alcohols for prodrug synthesis .
Stability and Commercial Availability
- The hydrochloride hydrate form is commercially available but listed as discontinued by suppliers like CymitQuimica, likely due to challenges in long-term storage of hygroscopic salts .
- Ethyl ester derivatives (e.g., CAS: 14028-68-3) remain available for laboratory-scale synthesis, reflecting their stability and ease of handling .
Q & A
Basic: What are the standard synthetic routes for 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid Hydrate?
Methodological Answer:
The synthesis typically involves:
Reductive Amination : Reduction of nitrovinyl intermediates using agents like LiAlH₄ in THF to yield ethylamine derivatives .
Hydrogenation : Catalytic hydrogenation (e.g., Pd/C under H₂) to remove protecting groups or modify substituents .
Acid Hydrolysis : Conversion of ester intermediates (e.g., ethyl esters) to carboxylic acids using acidic conditions. Moisture-free environments are critical to avoid byproducts .
Hydration : Controlled addition of water to form the hydrate, monitored via TLC or HPLC to confirm purity .
Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?
Methodological Answer:
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:
- Conformational Isomerism : Use variable-temperature NMR to assess dynamic equilibria.
- Residual Solvent Peaks : Compare with deuterated solvent references and employ 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .
- Hydrate Stability : Monitor hydration/dehydration equilibria by D₂O exchange experiments .
- Computational Validation : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts and validate experimental data .
Basic: What are the recommended handling and storage protocols for this compound?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles), avoid dust formation, and work in a fume hood. Ethyl acetate or methanol is recommended for dissolution to minimize hydrolysis .
- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at -20°C. Desiccants (e.g., silica gel) prevent hydrate decomposition .
- Spill Management : Neutralize with sand or vermiculite, collect in sealed containers, and dispose as hazardous waste .
Advanced: How can the biological activity of this compound be systematically evaluated in vitro?
Methodological Answer:
Target Selection : Prioritize receptors (e.g., adrenergic or opioid receptors) based on structural analogs (e.g., tetrahydroisoquinoline derivatives with known bioactivity) .
Assay Design :
- Binding Affinity : Radioligand displacement assays (e.g., [³H]-naloxone for opioid receptors).
- Functional Activity : cAMP accumulation or calcium flux assays for GPCR targets.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Structure-Activity Relationship (SAR) : Modify methoxy or acetic acid groups to assess pharmacophore contributions .
Advanced: What strategies optimize the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- pH Stability Studies : Conduct accelerated degradation tests (e.g., 0.1M HCl/NaOH at 40°C for 24h) with HPLC monitoring. The acetic acid group is prone to hydrolysis at high pH, requiring buffered formulations (pH 5–7) .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points. Lyophilization enhances hydrate stability for long-term storage .
- Light Sensitivity : UV-vis spectroscopy under UV light exposure (e.g., 254 nm) quantifies photodegradation; amber glassware is recommended .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural Confirmation :
- MS : ESI-MS in positive ion mode for molecular ion ([M+H]⁺) and fragment patterns.
- FTIR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (O-H from hydrate) .
- Hydrate Verification : Karl Fischer titration for water content (theoretical ~5–10% w/w) .
Advanced: How can researchers address low yields in the final hydration step?
Methodological Answer:
Low yields may result from:
- Incomplete Ester Hydrolysis : Optimize acid concentration (e.g., 6M HCl vs. H₂SO₄) and reaction time .
- Competitive Dehydration : Use controlled humidity chambers during crystallization.
- Byproduct Formation : Introduce scavengers (e.g., molecular sieves) to trap water or impurities .
- Scale-Up Considerations : Switch from batch to flow chemistry for precise water addition .
Basic: What are the key solubility properties of this compound in common solvents?
Methodological Answer:
- High Solubility : Polar aprotic solvents (DMF, DMSO) due to the acetic acid and methoxy groups.
- Moderate Solubility : Methanol, ethanol; heating to 50°C improves dissolution.
- Low Solubility : Non-polar solvents (hexane, chloroform); use co-solvents (e.g., 10% H₂O in THF) for reactions .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., opioid receptors). Use crystal structures (PDB: 4EJ4) for homology modeling .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and hydration effects.
- Pharmacophore Mapping : MOE or LigandScout to identify critical groups (e.g., methoxy for hydrophobic interactions) .
Advanced: How can researchers validate the hydrate form versus anhydrous form in formulations?
Methodological Answer:
- PXRD : Compare diffraction patterns; hydrates show distinct peaks (e.g., 2θ = 10–15°) due to crystalline water .
- DSC : Hydrates exhibit endothermic peaks near 100°C (water loss), while anhydrous forms lack this feature.
- Dynamic Vapor Sorption (DVS) : Measure water uptake at varying humidity to confirm hydrate stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
